![molecular formula C10H18ClNO2 B14356096 Ethyl [1-(2-chloroethyl)pyrrolidin-2-yl]acetate CAS No. 90706-43-7](/img/structure/B14356096.png)
Ethyl [1-(2-chloroethyl)pyrrolidin-2-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [1-(2-chloroethyl)pyrrolidin-2-yl]acetate is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered lactam, and an ethyl acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [1-(2-chloroethyl)pyrrolidin-2-yl]acetate typically involves the reaction of pyrrolidine derivatives with ethyl chloroacetate under basic conditions. One common method involves the use of sodium hydride (NaH) as a base to deprotonate the pyrrolidine, followed by the addition of ethyl chloroacetate. The reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl [1-(2-chloroethyl)pyrrolidin-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the chloro group to a hydrogen.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of alcohols or dechlorinated products.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Aplicaciones Científicas De Investigación
Ethyl [1-(2-chloroethyl)pyrrolidin-2-yl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of fine chemicals and as a building block in polymer synthesis.
Mecanismo De Acción
The mechanism of action of Ethyl [1-(2-chloroethyl)pyrrolidin-2-yl]acetate involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules such as DNA, proteins, and enzymes. This interaction can disrupt normal cellular processes, leading to cytotoxic effects. The pathways involved may include the inhibition of DNA replication and transcription, as well as the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Ethyl [1-(2-chloroethyl)pyrrolidin-2-yl]acetate can be compared with other pyrrolidine derivatives such as:
Ethyl 2-(pyrrolidin-1-yl)acetate: Similar structure but lacks the chloroethyl group, resulting in different reactivity and applications.
2-Pyrrolidone: A simpler pyrrolidine derivative with a lactam structure, commonly used as a solvent and in the synthesis of pharmaceuticals.
N-Methylpyrrolidine: A methylated pyrrolidine derivative with distinct chemical properties and uses in organic synthesis.
The uniqueness of this compound lies in its chloroethyl group, which imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds.
Propiedades
Número CAS |
90706-43-7 |
|---|---|
Fórmula molecular |
C10H18ClNO2 |
Peso molecular |
219.71 g/mol |
Nombre IUPAC |
ethyl 2-[1-(2-chloroethyl)pyrrolidin-2-yl]acetate |
InChI |
InChI=1S/C10H18ClNO2/c1-2-14-10(13)8-9-4-3-6-12(9)7-5-11/h9H,2-8H2,1H3 |
Clave InChI |
XGIJJPLNLSSZFJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1CCCN1CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4-Phenoxybutane-1-sulfonyl)methyl]benzene](/img/structure/B14356013.png)
![6-(Methylsulfanyl)-2-(trimethylsilyl)-5H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B14356030.png)

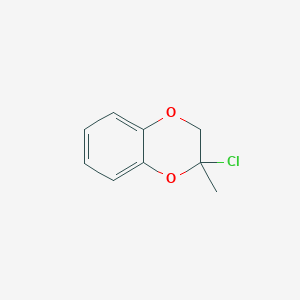
![2-{2-Hydroxy-4-[methyl(propyl)amino]benzoyl}benzoic acid](/img/structure/B14356051.png)

![[4-(2-Methylpropane-2-sulfinyl)butoxy]benzene](/img/structure/B14356064.png)
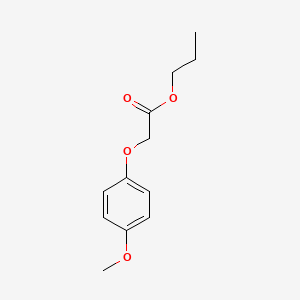
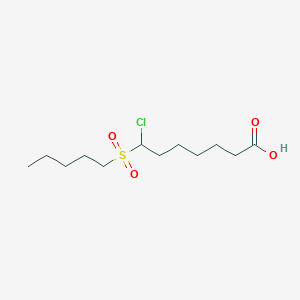
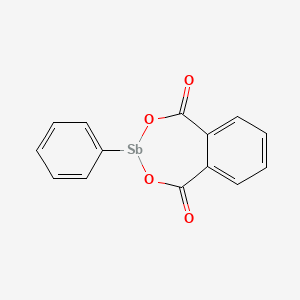
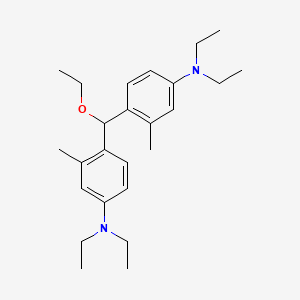
![4-[Bis(fluoromethyl)amino]benzaldehyde](/img/structure/B14356084.png)
![3,3'-{[(5-tert-Butyl-3-chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14356086.png)
![Methyl 2-methoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate](/img/structure/B14356089.png)
